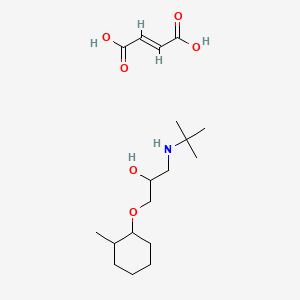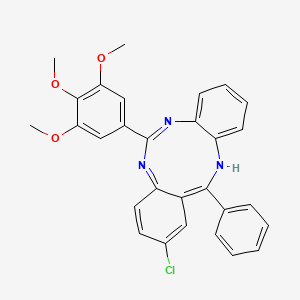
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound characterized by its unique triazonine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazonine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a phenyl group and a trimethoxyphenyl group can be cyclized using a suitable catalyst.
Final Assembly: The final step involves the coupling of the chlorinated intermediate with other aromatic components to form the complete dibenzo(d,h)(1,3,6)triazonine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the compound into its reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the trimethoxyphenyl group, which may affect its chemical reactivity and biological activity.
13-Phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the chlorine atom, potentially altering its substitution reactions and overall stability.
Uniqueness
The presence of both the chlorine atom and the trimethoxyphenyl group in 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine makes it unique
Properties
CAS No. |
103687-01-0 |
|---|---|
Molecular Formula |
C29H24ClN3O3 |
Molecular Weight |
498.0 g/mol |
IUPAC Name |
2-chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C29H24ClN3O3/c1-34-25-15-19(16-26(35-2)28(25)36-3)29-32-22-14-13-20(30)17-21(22)27(18-9-5-4-6-10-18)31-23-11-7-8-12-24(23)33-29/h4-17,31H,1-3H3 |
InChI Key |
JZMBJJVZXGPKGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
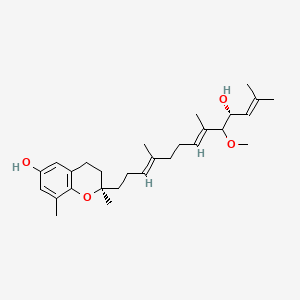

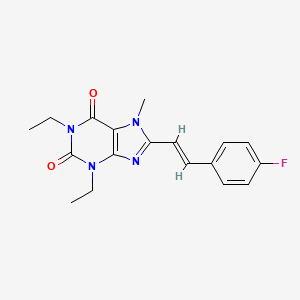
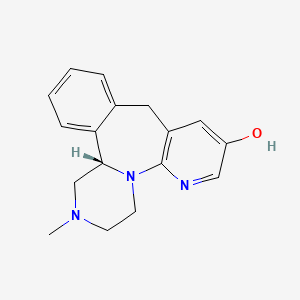
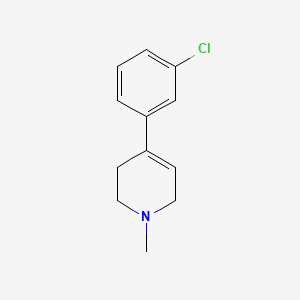
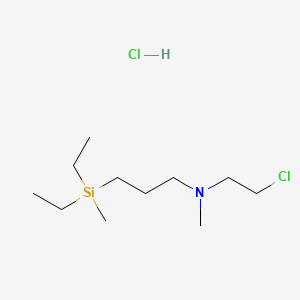
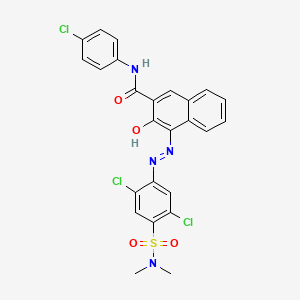
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
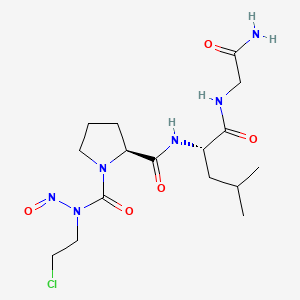
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
